Cycloheptanecarbaldehyde
Description
Contextualization within Cyclic Aldehydes
Cyclic aldehydes, or cycloalkanecarbaldehydes, are a class of organic compounds where a formyl group is directly bonded to a carbon atom of a cycloalkane ring. The reactivity of these compounds is largely governed by the aldehyde functional group, but is also influenced by the size and conformation of the carbocyclic ring.
In general, aldehydes are more reactive towards nucleophilic addition than ketones due to reduced steric hindrance around the carbonyl carbon and the presence of only one electron-donating alkyl group. lookchem.comgoogle.com When comparing cyclic aldehydes, ring strain and conformational effects can play a significant role in their reactivity. For instance, smaller rings like cyclopropanecarbaldehyde and cyclobutanecarbaldehyde exhibit higher reactivity due to the relief of ring strain upon rehybridization of the carbonyl carbon from sp² to sp³.
Cycloheptanecarbaldehyde, with its seven-membered ring, is considered a medium-sized ring. The cycloheptane (B1346806) ring is flexible and can adopt several low-energy conformations, such as the twist-chair, to minimize torsional and steric strain. libretexts.org This flexibility can influence the accessibility of the aldehyde group to incoming nucleophiles. Compared to the more rigid and well-studied cyclohexanecarbaldehyde, the conformational dynamics of this compound can lead to different stereochemical outcomes in reactions.
Historical Perspective of this compound Studies
Early investigations into cycloheptane derivatives date back to the beginning of the 20th century. One of the notable early mentions of this compound comes from the work of the Nobel laureate Richard Willstätter. In his extensive studies on cyclic compounds, he reported the synthesis and properties of various cycloheptane derivatives.
A 1913 publication details the preparation of cycloheptanecarboxaldehyde, providing a boiling point of 187 °C at 757 mmHg. acs.orgacs.orgchemeo.com The same study describes the formation of its semicarbazone derivative with a melting point of 155-156 °C. acs.orgacs.orgchemeo.com Furthermore, the oxidation of this compound to pimelic acid (heptanedioic acid) using nitric acid was also documented, confirming the seven-carbon ring structure. acs.orgacs.orgchemeo.com These early studies laid the groundwork for understanding the fundamental chemistry of this compound and its relationship to other cycloheptane derivatives.
Significance and Research Gaps in this compound Chemistry
This compound is recognized as an important synthetic building block in organic chemistry. minakem.comsmolecule.comgoogle.com Its utility stems from the reactivity of the aldehyde group, which can be readily transformed into a wide array of other functional groups, and the presence of the seven-membered ring, a structural motif found in a number of natural products and pharmaceutically active compounds. smolecule.com For instance, it has been used as a starting material in the synthesis of various heterocyclic compounds and other complex molecular architectures. google.comgoogle.com
Despite its importance, the synthesis of functionalized cycloheptane rings remains a significant challenge in organic synthesis. yorku.caacs.org The construction of seven-membered rings is often less straightforward than that of five- or six-membered rings, and controlling the stereochemistry on the flexible cycloheptane scaffold can be difficult. yorku.ca This highlights a key research gap: the development of new and efficient stereoselective methods for the synthesis and functionalization of cycloheptane derivatives, including those starting from this compound.
Furthermore, while this compound is used in the synthesis of complex molecules, there is ongoing research to expand its applications, particularly in the development of novel therapeutic agents. epo.org The exploration of its role in the synthesis of new natural products and their analogues is an active area of investigation. researchgate.net Future research is likely to focus on developing more atom-economical and environmentally benign synthetic routes to and from this compound, as well as exploring its potential in asymmetric catalysis and materials science. ionicon.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cycloheptanecarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBFRCHGZFHSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195419 | |
| Record name | Formylcycloheptane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-29-6 | |
| Record name | Cycloheptanecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formylcycloheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formylcycloheptane | |
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| Record name | Formylcycloheptane | |
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Advanced Synthetic Methodologies for Cycloheptanecarbaldehyde and Its Derivatives
Strategies for De Novo Synthesis of Cycloheptanecarbaldehyde
De novo synthesis, the creation of complex molecules from simpler precursors, provides versatile routes to this compound. wikipedia.orgnarayanamedicalcollege.comlibretexts.org These strategies often involve the formation of the cycloheptane (B1346806) ring as a key step.
Reductive Alkylation Approaches
Reductive alkylation presents a powerful method for the formation of carbon-nitrogen bonds and can be adapted for the synthesis of this compound precursors. nih.govmasterorganicchemistry.com This process typically involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. masterorganicchemistry.com While direct alkylation of amines can be difficult to control, reductive amination offers a more selective alternative. masterorganicchemistry.com
Recent advancements have focused on the use of 3d metal catalysts, such as cobalt, for the reductive alkylation of nitriles with aldehydes or ketones. nih.gov This approach allows for the coupling of readily available starting materials to generate secondary alkylamines. nih.gov Organo-catalysed reductive aminations, which avoid the use of metals, have also emerged, employing catalysts like thiourea (B124793) and BINAP-based phosphonic acids with hydride sources such as Hantzsch esters. acsgcipr.org
Table 1: Comparison of Reductive Amination Methods
| Method | Catalyst Type | Key Features |
| Catalytic Reductive Alkylation | 3d Metals (e.g., Cobalt) | Utilizes abundant and low-cost starting materials; broad functional group tolerance. nih.gov |
| Organo-catalysed Reductive Amination | Thiourea, Phosphonic Acids | Metal-free; good functional group compatibility. acsgcipr.org |
Ring-Closing Metathesis Strategies for Cycloheptene (B1346976) Precursors
Ring-closing metathesis (RCM) has become an indispensable tool in organic synthesis for constructing cyclic molecules, including seven-membered rings. wikipedia.orgbenthamscience.com This reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically ruthenium or molybdenum-based, to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The functional group tolerance of modern metathesis catalysts makes this method highly attractive for the synthesis of complex molecules. benthamscience.comresearchgate.net
The synthesis of cycloheptene, a direct precursor to this compound, can be achieved through the RCM of 1,8-dienes. google.com The resulting cycloheptene can then be converted to this compound. google.com While RCM is highly effective for forming 5- to 7-membered rings, challenges can arise in the synthesis of sterically congested medium-sized rings. wikipedia.orgresearchgate.net
Table 2: Key Features of Ring-Closing Metathesis
| Feature | Description |
| Reaction Type | Ring-forming reaction. wikipedia.org |
| Catalysts | Ruthenium (e.g., Grubbs' catalyst) and Molybdenum-based complexes. wikipedia.orgresearchgate.net |
| Ring Sizes | Most common for 5-7 membered rings, but applicable to larger macrocycles. wikipedia.org |
| Advantages | High functional group tolerance; atom-economical. wikipedia.orgbenthamscience.com |
Base-Promoted Isomerizations in this compound Formation
Base-promoted isomerizations can be a key step in the synthesis of this compound and its derivatives. These reactions can involve the rearrangement of double bonds or the epimerization of stereocenters. For instance, base-promoted isomerization of epoxides is a frequently used synthetic strategy. chemistry-chemists.com
In the context of seven-membered rings, base-catalyzed isomerizations have been utilized to control stereochemistry. For example, a guanidine-type base can catalyze the stereospecific isomerization of chiral allylic substrates. diva-portal.org Additionally, base-promoted 1,3-hydrogen transfer has been employed in the enantioselective synthesis of axially chiral enamides, a process that involves a stepwise deprotonation/re-protonation mechanism. rsc.org The choice of base and reaction conditions is crucial for achieving the desired isomeric product. escholarship.org
Enantioselective and Diastereoselective Synthetic Pathways to this compound
The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial, particularly in the synthesis of biologically active molecules. wikipedia.org Enantioselective and diastereoselective syntheses aim to produce a single stereoisomer of a chiral molecule. wikipedia.orgrsc.org
Chiral Auxiliary-Mediated Stereocontrol
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary can be removed and often recycled. wikipedia.org This strategy has been widely applied in various asymmetric transformations.
Commonly used chiral auxiliaries include oxazolidinones and camphorsultam (Oppolzer's sultam). rsc.orgwikiwand.com For example, oxazolidinones, which can be prepared from amino acids, are frequently used in stereoselective aldol (B89426) reactions. wikiwand.com Camphorsultam has proven effective in Michael additions and in constructing chiral oxazoline (B21484) rings. wikipedia.org The choice of auxiliary can significantly influence the diastereoselectivity of a reaction. wikipedia.org
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Applications |
| Oxazolidinones | Stereoselective aldol reactions, alkylation reactions. wikiwand.com |
| Camphorsultam (Oppolzer's sultam) | Asymmetric hydrogenation, Michael additions. wikipedia.orgrsc.org |
| Pseudoephedrine | Asymmetric alkylation. wikipedia.org |
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. wikipedia.orgnih.gov This approach is highly efficient and is a cornerstone of modern organic synthesis. nih.govresearchgate.net
A variety of catalytic systems have been developed, including those based on transition metals, organocatalysts, and biocatalysts. nih.gov Chiral metal complexes, often formed with chiral ligands, are effective for a broad range of transformations. wikipedia.org Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative. rsc.org For instance, bifunctional quinoline-squaramide catalysts have been used in the asymmetric synthesis of dibenzocycloheptanes. nih.gov The development of new and more efficient chiral catalysts remains an active area of research. rsc.orgorganic-chemistry.orgunl.pt
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. This involves developing methodologies that are more efficient, use less hazardous materials, and generate minimal waste.
Traditional chemical synthesis often relies on large volumes of volatile organic solvents, which contribute to pollution and pose safety risks. tandfonline.com Consequently, significant research has focused on solvent-free or reduced-solvent reaction conditions. These approaches not only mitigate environmental concerns but can also lead to improved yields, higher selectivity, and simplified reaction procedures. thieme-connect.com
Solvent-free techniques applicable to aldehyde synthesis include mechanochemistry and microwave-assisted synthesis.
Mechanochemical Synthesis: This method uses mechanical force, such as grinding or ball-milling, to initiate chemical reactions. tandfonline.com By grinding reactants together, often with a catalytic amount of a solid reagent, the need for a solvent is eliminated. This technique has been successfully used for various condensation reactions involving aldehydes. tandfonline.com
Microwave-Assisted Synthesis (MAS): Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes. nih.govoatext.com This rapid, efficient heating can facilitate reactions under solvent-free conditions, leading to cleaner products and higher yields. oatext.comresearchgate.net MAS has been applied to a wide array of organic syntheses, including the creation of building blocks for pharmaceuticals. nih.govrsc.org For instance, the oxidation of certain aromatic aldehydes to carboxylic acids using pyridinium (B92312) chlorochromate (PCC) proceeds satisfactorily in the absence of a solvent, a transformation that does not occur in solution. thieme-connect.comresearchgate.net
Table 1: Comparison of Green Synthesis Techniques for Aldehyde Transformations
| Technique | Principle | Advantages | Potential Application for this compound |
| Mechanochemistry (Grinding) | Uses mechanical energy to induce reactions between solid reactants. tandfonline.com | Solvent-free, simple procedure, reduced waste, mild conditions. tandfonline.com | Condensation reactions, formation of derivatives. |
| Microwave-Assisted Synthesis (MAS) | Uses microwave energy for rapid and uniform heating of reactants. oatext.com | Drastically reduced reaction times, improved yields, high efficiency. nih.govoatext.com | Oxidation, condensation, and other functional group transformations. |
Biocatalytic Routes for this compound Production
Biocatalysis utilizes enzymes or whole-cell microorganisms to perform chemical transformations. mdpi.com These methods are highly attractive from a green chemistry perspective due to their high selectivity, mild reaction conditions (ambient temperature and pressure), and environmental compatibility. mdpi.comuni-greifswald.de The production of aldehydes, which are often reactive and toxic to microorganisms, presents unique challenges but has been achieved through several enzymatic strategies. nih.gov
Potential biocatalytic routes for producing this compound include:
Oxidation of Cycloheptylmethanol: Alcohol dehydrogenases (ADHs) can catalyze the reversible oxidation of primary alcohols to their corresponding aldehydes. nih.gov This represents a direct route to this compound from cycloheptylmethanol.
Reduction of Cycloheptanecarboxylic Acid: Carboxylic acid reductases (CARs) are enzymes that can reduce a carboxylic acid directly to an aldehyde in a single step. nih.gov This pathway would allow for the synthesis of this compound from cycloheptanecarboxylic acid.
Transamination of Amino Precursors: Transaminase (TA) enzymes can be used to produce aldehydes from their corresponding primary amines. nih.gov
Baeyer-Villiger Monooxygenase (BVMO) Reactions: While typically known for converting ketones to esters, BVMOs are also involved in complex oxidation pathways. For example, a one-pot process using an alcohol dehydrogenase and a BVMO has been developed to convert cyclohexanol (B46403) into ε-caprolactone, with cyclohexanone (B45756) as an intermediate. nih.gov A similar enzymatic cascade could potentially be engineered for seven-membered ring systems.
The choice between using isolated enzymes or whole-cell systems depends on factors like cost, stability, and the need for cofactor recycling, which is often intrinsic to whole cells. mdpi.comchemrxiv.org
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating how many atoms from the reactants are incorporated into the final desired product. researchgate.net Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts that become waste. researchgate.net
A key industrial route to cycloheptane derivatives involves the synthesis of cycloheptene via the ring-closing metathesis (RCM) of specific dienes. google.comwipo.int RCM is an inherently atom-economical process, as it typically involves the rearrangement of a molecule and the elimination of a small, volatile byproduct like ethylene. beilstein-journals.orgchim.it For example, the synthesis of a cycloheptene derivative from an enyne precursor via RCM is an atom-economical process where the diene product is formed through bond reorganization. chim.it
Catalysis: Using catalytic reagents instead of stoichiometric ones minimizes waste, as the catalyst is used in small amounts and can be recycled. researchgate.net The RCM synthesis of cycloheptene precursors relies on highly active ruthenium catalysts. nih.gov
Solvent Reduction and Recycling: Implementing solvent-free methods or choosing environmentally benign solvents that can be easily recycled reduces the largest waste stream in many chemical processes. hydrite.com
Process Optimization: Auditing manufacturing processes to identify and reduce sources of waste can lead to significant improvements. elsevier.com This includes optimizing reaction conditions to maximize yield and minimize byproduct formation. researchgate.net
Waste as a Resource: Treating waste not as something to be disposed of but as a potential raw material for other processes is a cornerstone of a circular economy. hydrite.com
Derivatization and Functionalization of this compound
This compound serves as a versatile synthetic building block for other important cycloheptane derivatives, including cycloheptanecarboxylic acid, cycloheptanone (B156872), and cycloheptylamine (B1194755). google.comjustia.com
The oxidation of aldehydes to carboxylic acids is a fundamental and widely used transformation in organic synthesis. jove.com this compound can be readily oxidized to cycloheptanecarboxylic acid using a variety of oxidizing agents. google.com
The choice of reagent often depends on the scale of the reaction and the presence of other functional groups in the molecule. Common methods include:
Strong Oxidizing Agents: Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from CrO₃ in what is known as the Jones oxidation) are effective for this transformation. libretexts.orgbyjus.com
Mild Oxidizing Agents: For substrates sensitive to harsh conditions, milder reagents are preferred. Tollens' reagent (a solution of silver nitrate (B79036) in ammonia) can selectively oxidize aldehydes. jove.com
Catalytic and Greener Methods: Modern approaches focus on catalytic systems that are more environmentally friendly. This includes using N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant or employing pyridinium chlorochromate (PCC), which can effectively oxidize aromatic aldehydes to carboxylic acids under solvent-free conditions. thieme-connect.comresearchgate.netorganic-chemistry.org
Table 2: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids
| Reagent/System | Type | Conditions | Notes |
| Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Strong | Heat under reflux | A classic, high-yielding method; uses stoichiometric chromium. chemguide.co.uk |
| Jones Reagent (CrO₃ / H₂SO₄ / Acetone) | Strong | Room temperature | Generally provides good yields for simple aldehydes. libretexts.org |
| Potassium Permanganate (KMnO₄) | Strong | Acidic, basic, or neutral medium | A powerful and versatile oxidant. byjus.com |
| Pyridinium Chlorochromate (PCC) | Catalytic/Stoichiometric | Solvent-free | Effective for aromatic and cinnamylic aldehydes without solvent. thieme-connect.com |
| N-Hydroxyphthalimide (NHPI) / O₂ | Organocatalytic | Mild conditions, organic solvent or water | Uses oxygen as the ultimate oxidant, representing a greener alternative. organic-chemistry.org |
Transformations to Cycloheptanone and Cycloheptylamine
This compound can be converted into other key seven-membered ring structures like cycloheptanone and cycloheptylamine through specific chemical reactions. google.comresearchgate.net
Conversion to Cycloheptanone: The transformation of an aldehyde to a ketone with one fewer carbon atom can be achieved through a decarbonylation reaction. While less common for preparative synthesis, catalytic decarbonylation of aldehydes and ketones using transition metal complexes, such as those based on platinum, has been studied. whiterose.ac.uk Another synthetic route to cycloheptanone involves the ring expansion of cyclohexanone. wikipedia.org However, starting from this compound, a decarbonylation step would be the most direct conceptual pathway.
Conversion to Cycloheptylamine: The most common and efficient method for converting an aldehyde to an amine is reductive amination. masterorganicchemistry.comnih.gov This process involves the reaction of the aldehyde with an amine (in this case, ammonia (B1221849) for a primary amine) to form an intermediate imine, which is then reduced in situ to the target amine. masterorganicchemistry.comharvard.edu
Key aspects of this transformation include:
Reducing Agents: A variety of reducing agents can be used. Sodium borohydride (B1222165) (NaBH₄) is a common choice. organic-chemistry.org More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they readily reduce the intermediate iminium ion but not the starting aldehyde, which prevents the formation of alcohol byproducts and allows for a one-pot procedure. masterorganicchemistry.comharvard.edu
Catalytic Methods: In addition to metal hydride reagents, catalytic hydrogenation (H₂ with a metal catalyst like Pd/C or Raney Nickel) can also be employed to reduce the imine. nih.gov Modern protocols utilize advanced catalysts, such as cobalt-based nanoparticles, for efficient reductive aminations. nih.gov Biocatalytic approaches using imine reductase (IRED) enzymes are also emerging as a highly selective and sustainable alternative for producing chiral amines. rsc.org
Formation of Complex Cycloheptane-based Structures
The cycloheptane ring, accessible through precursors such as this compound, serves as a fundamental building block in the synthesis of more intricate molecular architectures. researchgate.netjustia.comresearchgate.net Its derivatives are valuable starting materials for constructing polycyclic and macrocyclic systems, many of which are found in biologically significant natural products. grantome.comchemrxiv.org The development of methodologies to elaborate the seven-membered ring into these complex structures is a key focus in modern organic synthesis, driven by the need to access novel compounds with potential therapeutic applications. grantome.com
Ring Annulation and Expansion Strategies
Annulation, the process of building a new ring onto an existing structure, is a primary strategy for increasing molecular complexity. wikipedia.org Derivatives of this compound can be chemically modified to participate in various cycloaddition reactions. For instance, conversion to a cycloheptadiene derivative allows it to function as the diene component in a Diels-Alder reaction, fusing a six-membered ring to the cycloheptane core. vanderbilt.edu Such strategies are foundational for creating fused bicyclic systems.
More advanced methods have been developed to forge these challenging ring systems. A notable example is a base-induced ring expansion, which provides a general and efficient pathway to a wide array of fused seven-membered ring systems. chemrxiv.org This strategy has been successfully applied to the total syntheses of sesquiterpenoids like plecarpenene and plecarpenone, which feature a fused bicyclo[5.3.0]decane skeleton. chemrxiv.org The development of such ring expansion and annulation techniques is critical, as methods for synthesizing fused medium-sized ring systems remain underdeveloped. chemrxiv.org
Table 1: Ring Expansion Methodology for Fused Cycloheptane Systems
| Key Transformation | Reagents/Conditions | Resulting Skeleton | Example Product(s) |
|---|
This table summarizes a modern ring expansion strategy used to create complex fused systems containing a cycloheptane ring, as demonstrated in the total synthesis of specific natural products. chemrxiv.org
Cascade Reactions for Rapid Complexity Generation
Cascade reactions, also known as tandem or domino reactions, are powerful processes in which multiple chemical bonds are formed in a single operation without isolating intermediates. 20.210.105rsc.org These reactions enable the rapid assembly of complex molecular architectures from relatively simple starting materials, representing a highly efficient approach to synthesis. rsc.orguni-freiburg.de
A functionalized cycloheptane derivative can be designed to initiate a cascade sequence. For example, an intramolecular nucleophilic attack originating from a side chain on the cycloheptane ring could trigger a series of cyclizations, leading to the formation of a polycyclic structure in one pot. 20.210.105 While many cascade reactions are known, their application in constructing specific and complex natural product frameworks remains an active area of research. rsc.org The strategic design of these cascades allows chemists to build intricate skeletons, such as those containing multiple fused rings, with remarkable efficiency. 20.210.105
Table 2: Potential Cascade Reaction Strategies for Synthesizing Complex Cycloheptane-Based Molecules
| Cascade Type | General Mechanism | Potential Application to Cycloheptane Precursors | Potential Product Class |
|---|---|---|---|
| Nucleophilic Cascade | A sequence initiated by a nucleophilic attack, often a conjugate addition, followed by further cyclizations. 20.210.105 | A cycloheptane derivative with nucleophilic (e.g., enolate) and electrophilic centers triggers sequential ring closures. | Fused or bridged polycyclic systems. |
| Pericyclic Cascade | A sequence involving multiple pericyclic reactions (e.g., electrocyclizations, cycloadditions) occurring in succession. 20.210.105 | A cycloheptane derivative containing a polyene system undergoes thermally or photochemically induced electrocyclizations. | Complex polycyclic alkaloids and terpenoids. |
This table outlines several types of cascade reactions and their hypothetical application in transforming simple cycloheptane derivatives into complex polycyclic structures, based on established synthetic principles.
The synthesis of natural products containing seven-membered rings, such as the cortistatins, which are potent angiogenesis inhibitors, underscores the importance of these advanced synthetic methods. grantome.com The ability to form complex, fused cycloheptane-based structures is not merely an academic challenge but a critical step toward accessing molecules of significant biological and medicinal interest. grantome.comnih.gov
Spectroscopic Investigations and Structural Elucidation of Cycloheptanecarbaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules, including cycloheptanecarbaldehyde. longdom.orgnih.gov Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. organicchemistrydata.org Advanced NMR techniques, such as two-dimensional NMR (2D-NMR) and variable temperature studies, offer deeper insights into the molecule's conformation and stereochemistry. longdom.orgbhu.ac.inauremn.org.brcopernicus.org
The flexible seven-membered ring of this compound can adopt several conformations, and NMR is a powerful tool to study these dynamic processes. bhu.ac.inauremn.org.br The chemical shifts and coupling constants of the protons on the cycloheptane (B1346806) ring are sensitive to their spatial arrangement, allowing for the determination of the predominant conformation in solution. nmrwiki.org For instance, the coupling constants between adjacent protons can be used to estimate dihedral angles via the Karplus equation, providing valuable stereochemical information. organicchemistrydata.org
In ¹H NMR, the aldehyde proton typically appears as a distinct singlet or a narrowly split multiplet in the downfield region of the spectrum. The protons on the cycloheptane ring give rise to a complex set of overlapping signals in the aliphatic region. Two-dimensional techniques like Correlation Spectroscopy (COSY) are instrumental in deciphering these complex spectra by revealing which protons are coupled to each other, thus mapping out the connectivity of the ring. longdom.org
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. researchgate.netnih.gov The carbonyl carbon of the aldehyde group exhibits a characteristic resonance at the low-field end of the spectrum. The seven carbon atoms of the cycloheptane ring will show distinct signals depending on their chemical environment, which is influenced by the ring's conformation. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde H | 9.6 - 9.8 | s (or t) |
| Ring Protons | 1.4 - 2.4 | m |
Data is based on typical values for similar structures and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 200 - 205 |
| Ring Carbons | 25 - 55 |
Data is based on typical values for similar structures and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. auremn.org.br In the case of this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the aldehyde. This peak is typically observed in the region of 1720-1740 cm⁻¹. rsc.org The exact position of this band can provide subtle information about the electronic environment of the carbonyl group.
In addition to the carbonyl stretch, the IR spectrum of this compound will also display characteristic C-H stretching vibrations. The aldehyde C-H stretch usually appears as a pair of weak to medium bands in the region of 2700-2900 cm⁻¹. The aliphatic C-H stretches from the cycloheptane ring are observed as strong bands in the 2850-3000 cm⁻¹ range. rsc.org The C-H bending vibrations for the CH₂ groups of the ring typically appear around 1465 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O (Aldehyde) | Stretch | 1722 rsc.org | Strong |
| C-H (Aldehyde) | Stretch | ~2720 and ~2820 | Weak to Medium |
| C-H (Aliphatic) | Stretch | 2926, 2855 rsc.org | Strong |
| CH₂ | Bend (Scissoring) | ~1465 | Medium |
Mass Spectrometry (MS) for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₄O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which for this compound is 126.1045 g/mol , allowing for the confirmation of its molecular formula. nih.govchemspider.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo various fragmentation pathways. Common fragmentation patterns for aldehydes include the loss of the hydrogen atom from the aldehyde group (M-1), the loss of the entire formyl group (M-29), and cleavage of the bond adjacent to the carbonyl group. The fragmentation of the cycloheptane ring can also lead to a series of characteristic daughter ions. Analysis of these fragments helps to piece together the structure of the original molecule.
Table 4: Key Mass Spectrometry Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol nih.gov |
| Exact Mass | 126.104465066 Da nih.gov |
| Monoisotopic Mass | 126.104465066 Da nih.gov |
Other Advanced Spectroscopic Techniques Applied to this compound (e.g., UV-Vis, Raman, EPR)
Other spectroscopic techniques can also be employed to study this compound, each providing unique information.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. msu.edutechnologynetworks.comlibretexts.org Aldehydes typically exhibit a weak n→π* transition in the UV region, around 270-300 nm. azooptics.com While this absorption is generally weak, it can be useful for confirming the presence of the carbonyl chromophore. msu.edu The absence of significant absorption in the visible region accounts for the compound being colorless.
Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. acs.org The C=O stretch in the Raman spectrum of this compound would also be a prominent feature. nih.gov Raman spectroscopy can be particularly useful for studying symmetric vibrations that may be weak or inactive in the IR spectrum. rsc.orgnih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique used to study species with unpaired electrons. nih.govnih.govrsc.org In its ground state, this compound is not a radical and would not be EPR active. However, EPR could be used to study radical intermediates formed from this compound in certain chemical reactions or under specific conditions, such as photolysis. nih.govnih.gov
Computational Chemistry and Modeling of Cycloheptanecarbaldehyde
Quantum Chemical Computations for Mechanistic Insights
Quantum chemical calculations are indispensable tools for elucidating the intricate details of reaction mechanisms at the molecular level. mdpi.com These methods can map out potential energy surfaces, identify transition states, and calculate reaction energetics, offering a predictive understanding of chemical transformations. nih.govrsc.org For cycloheptanecarbaldehyde, such computations are crucial for understanding its reactivity in various organic reactions.
Detailed research findings from computational studies on related cyclic systems provide a framework for understanding the mechanisms involving this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations due to its balance of accuracy and computational cost. nih.gov For instance, DFT calculations can be used to model the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol, providing activation energies and reaction pathway intermediates.
In the context of cycloaddition reactions, quantum chemical computations can predict the stereoselectivity and regioselectivity of the products. By calculating the energies of different transition state structures, researchers can determine the most likely reaction outcome. rsc.org For example, in a hypothetical Diels-Alder reaction where a this compound derivative acts as a dienophile, DFT could elucidate the endo/exo selectivity by comparing the activation barriers of the corresponding transition states.
Table 1: Representative Quantum Chemical Methods for Mechanistic Studies
| Computational Method | Typical Application for this compound | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction pathways (e.g., oxidation, reduction) | Transition state geometries, activation energies, reaction intermediates |
| Møller-Plesset Perturbation Theory (MP2) | Refinement of energies for stationary points found with DFT | More accurate reaction and activation energies |
| Coupled Cluster (CC) | High-accuracy benchmark calculations for key reaction steps | Gold-standard energy values for validating other methods |
These computational approaches allow researchers to build a comprehensive picture of a reaction's progress from reactants to products, revealing fleeting intermediates and the energetic landscape that governs the transformation. smu.edu
Molecular Dynamics Simulations for Conformational Analysis
The seven-membered ring of this compound is highly flexible, capable of adopting multiple low-energy conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.govnih.gov These simulations provide a detailed, atomistic understanding of the molecule's structural dynamics and conformational preferences. mdpi.com
The most stable conformations of the parent cycloheptane (B1346806) ring are the twist-chair and chair forms. researchgate.net The introduction of the formyl (-CHO) substituent in this compound influences the relative energies of these conformers due to steric and electronic effects. MD simulations can sample the vast conformational space to identify the predominant structures present at a given temperature and the energetic barriers between them. frontiersin.org
In a recent study aimed at developing a machine learning potential for oxygen-containing organic compounds, this compound was included in the training dataset. arxiv.org This involved performing canonical ensemble (NVT) molecular dynamics simulations at 300 K, which inherently map the molecule's conformational behavior. arxiv.org Such simulations track the trajectory of each atom, allowing for the analysis of properties like radial distribution functions and the time evolution of dihedral angles, which define the ring's shape. arxiv.orgresearchgate.net
Table 2: Key Parameters in MD Simulations for Conformational Analysis
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of parameters and equations used to calculate the potential energy of the system. | Determines the accuracy of the interactions between atoms in the this compound molecule. |
| Simulation Time | The duration of the simulation. | Must be long enough to allow for adequate sampling of different ring conformations (e.g., nanoseconds to microseconds). frontiersin.org |
| Temperature | The temperature at which the simulation is run. | Influences the kinetic energy of the molecule and its ability to overcome conformational energy barriers. arxiv.org |
| Solvent Model | Explicit or implicit representation of the solvent environment. | Accounts for the effect of the solvent on the conformational equilibrium of this compound. |
By analyzing the results of MD simulations, a free energy landscape can be constructed, revealing the relative populations of different conformers and the pathways for interconversion between them.
Structure-Activity Relationship (SAR) Modeling for Biological Interactions
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of compounds with their biological activity. collaborativedrug.comnih.govpharmacologymentor.com These models are fundamental in drug discovery for predicting the activity of new molecules and optimizing lead compounds. oncodesign-services.comlongdom.org
While specific SAR studies focused solely on this compound are not widely published, the methodology can be applied to explore its potential biological interactions. The process involves several key steps:
Data Collection: A dataset of this compound derivatives would be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, receptor binding).
Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), topological indices, and 3D properties (e.g., molecular shape). pharmacologymentor.comnih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., support vector machines, random forest), are used to build a mathematical model that links the descriptors to the observed biological activity. longdom.orgnih.gov
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. researchgate.net
Table 3: Hypothetical SAR Workflow for this compound Derivatives
| Step | Action | Example |
|---|---|---|
| 1. Define Biological Target | Select an enzyme or receptor of interest. | Carbonic Anhydrase II |
| 2. Assemble Dataset | Synthesize and test a series of this compound analogs. | Analogs with substitutions on the cycloheptane ring. |
| 3. Calculate Descriptors | Compute properties for each analog. | Lipophilicity (ClogP), Molar Refractivity, Electrostatic charges. |
| 4. Generate QSAR Model | Create a predictive equation using statistical methods. | Activity = c₀ + c₁(ClogP) + c₂(Charge on O) + ... |
| 5. Predict New Compounds | Use the model to predict the activity of unsynthesized derivatives. | Prioritize the synthesis of the most promising candidates. |
Such a QSAR model could guide the design of novel this compound-based compounds with enhanced potency and selectivity for a given biological target. nih.gov
Predictive Models for Reaction Outcomes in this compound Chemistry
Predicting the outcomes of chemical reactions is a central challenge in organic chemistry. nih.gov Modern computational chemistry, particularly with the rise of machine learning, has led to the development of powerful models that can predict the products, yields, and optimal conditions for chemical reactions. nih.govchemrxiv.org These tools can significantly accelerate the discovery and optimization of synthetic routes. cas.org
For this compound, predictive models can be trained on existing reaction data to forecast the results of new transformations. These models typically use graph-based representations of molecules, where atoms are nodes and bonds are edges. Neural networks can then learn the complex patterns of bond-breaking and bond-forming associated with different reaction types. chemrxiv.org
A key application would be to predict the major product of a reaction involving this compound with a given set of reagents and conditions. For example, a model could be trained to distinguish between 1,2-addition and conjugate addition products in reactions with nucleophiles, or to predict the regioselectivity of an enolate formation. The accuracy of these predictions is highly dependent on the quality and diversity of the training data. cas.org Recent advancements have produced models like 'Reactron', which predict outcomes by learning the fundamental electron movements (arrow-pushing) in a reaction mechanism, offering deeper chemical insight. arxiv.orgarxiv.org
Table 4: Types of Predictive Models for Reaction Outcomes
| Model Type | Input | Output | Application to this compound Chemistry |
|---|---|---|---|
| Template-Based | Reactants, Reagents | Products | Predicting outcomes of well-established named reactions. |
| Graph Neural Network (GNN) | Reactant and reagent molecular graphs | Product molecular graph | Predicting novel transformations not seen in training data. |
| Yield Prediction | Reactants, Reagents, Conditions (Temp, Solvent) | Reaction Yield (%) | Optimizing conditions for the synthesis of a desired product. chemrxiv.org |
| Mechanism-Based | Reactants | Step-by-step electron movements and final products | Understanding and predicting complex reaction pathways. arxiv.org |
By leveraging these predictive technologies, chemists can more efficiently explore the chemical space around this compound, prioritizing experiments that are most likely to succeed and uncovering novel synthetic pathways. nih.govcecam.org
Catalytic Applications and Transformations Involving Cycloheptanecarbaldehyde
Cycloheptanecarbaldehyde as a Substrate in Transition Metal Catalysis
Transition metal catalysis is a cornerstone of modern organic synthesis, and this compound has been employed as a key starting material in these reactions. rsc.orgvapourtec.com These catalysts, often based on metals like palladium, rhodium, and copper, are known for their ability to facilitate a wide range of transformations due to their variable oxidation states and ability to coordinate with organic molecules. vapourtec.comcatalysis.blog The application of transition metal catalysts can lead to the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. In the context of this compound, such catalytic systems can be utilized for reactions like cross-coupling, hydrogenation, and cycloadditions. catalysis.blogacs.org The design of ligands associated with the transition metal plays a crucial role in controlling the selectivity and reactivity of these transformations. rsc.org Furthermore, the integration of electrochemistry with transition metal catalysis has emerged as a sustainable approach, providing access to reactive radical species under mild conditions. nih.govnih.gov
Research in this area often focuses on developing catalysts that are not only highly active and selective but also stable and reusable, particularly in heterogeneous catalysis where the catalyst is in a different phase from the reactants. vapourtec.comrsc.org This approach simplifies product purification and catalyst recovery, aligning with the principles of green chemistry. hidenanalytical.com
Table 1: Examples of Transition Metal-Catalyzed Reactions
| Reaction Type | Catalyst Example | Product Type | Reference |
|---|---|---|---|
| Cross-Coupling | Palladium (Pd) complexes | Arylated or vinylated cycloheptane (B1346806) derivatives | catalysis.blog |
| Hydrogenation | Platinum (Pt), Ruthenium (Ru) | Cycloheptylmethanol | catalysis.blog |
| Cycloaddition | Rhodium (Rh) complexes | Fused or spirocyclic compounds | acs.org |
Organocatalytic Reactions Utilizing this compound
Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful tool in organic synthesis. organic-chemistry.org These catalysts are often metal-free, less sensitive to air and moisture, and are considered more environmentally benign compared to some transition metal catalysts. organic-chemistry.orgmdpi.com this compound is a valuable substrate in various organocatalytic reactions, including aldol (B89426) and Mannich reactions. researchgate.netthieme-connect.com
A notable application is in the asymmetric synthesis of spirocyclic compounds. For instance, this compound has been used in organocatalytic Mannich reactions to produce spiro[4.6]undecanes containing aminolactones. thieme-connect.com In a specific example, the coupling of this compound with an imine was successfully carried out in the presence of an organocatalyst and trifluoroacetic acid, leading to the formation of a complex spirocyclic aminolactone. thieme-connect.com The reaction proceeded efficiently, highlighting the ability of organocatalysis to construct intricate molecular frameworks from relatively simple starting materials. thieme-connect.com
The field of asymmetric organocatalysis, in particular, has seen significant advancements, enabling the synthesis of chiral molecules with high enantioselectivity. nih.govyoutube.com This is crucial for the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry. nih.gov Various types of organocatalysts, such as amines, Brønsted acids, and N-heterocyclic carbenes (NHCs), have been employed to control the regioselectivity and stereoselectivity of reactions involving substrates like this compound. mdpi.combeilstein-journals.org
Table 2: Organocatalytic Mannich Reaction with this compound
| Reactants | Catalyst | Additive | Product | Reference |
|---|
Biocatalytic Conversions of this compound
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. longdom.orgwikipedia.org This approach is highly valued for its exceptional selectivity (chemo-, regio-, and stereoselectivity) and its operation under mild, environmentally friendly conditions. sphinxsai.commdpi.com While specific studies detailing the biocatalytic conversion of this compound are not extensively documented in the provided results, the general principles of biocatalysis are applicable.
Enzymes such as oxidoreductases are capable of reducing aldehydes to their corresponding alcohols. nih.gov For instance, ene-reductases, a class of oxidoreductases, are known to reduce α,β-unsaturated aldehydes, and their reactivity can be engineered for broader applications. nih.gov Carboxylic acid reductases (CARs) are another class of enzymes that can convert carboxylic acids to aldehydes, and in some cases, the reverse reaction or the reduction of aldehydes to alcohols can be relevant, especially in whole-cell systems where a variety of enzymes are present. sci-hub.se
The use of biocatalysts, such as baker's yeast, for the reduction of cyclic ketones to their corresponding alcohols is a well-established green chemistry method. sphinxsai.com It is plausible that similar systems could be applied to the reduction of this compound to cycloheptylmethanol. The advantages of biocatalysis include high enantiopurity of the products and the avoidance of harsh chemical reagents. rsc.org
Table 3: Potential Biocatalytic Reductions
| Substrate Class | Enzyme/Biocatalyst Type | Potential Product from this compound | Reference Principle |
|---|---|---|---|
| Aldehydes | Oxidoreductases (e.g., from Baker's Yeast) | Cycloheptylmethanol | sphinxsai.comnih.gov |
Cycloheptanecarbaldehyde As a Key Synthetic Intermediate
Role in the Synthesis of Pharmaceutical Precursors and Active Ingredient Compounds
In the pharmaceutical industry, the development of efficient synthetic routes to APIs is paramount. Cycloheptanecarbaldehyde serves as a key intermediate for producing derivatives that are precursors to these active compounds. molaid.com Its primary role is as a starting material for the synthesis of various cycloheptane-containing scaffolds, which are then further elaborated into final drug products.
A significant application of this compound in this context is in the synthesis of N-substituted cycloheptylamines and related amine derivatives. Amines are ubiquitous in pharmaceuticals, and reductive amination is a cornerstone of C-N bond formation in medicinal chemistry, accounting for a large percentage of such reactions in the pharmaceutical industry. nih.govresearchgate.net this compound is an ideal substrate for this reaction. It can react with a primary or secondary amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to yield the corresponding cycloheptylmethylamine.
For instance, the reductive amination of this compound with various amines provides access to a library of N-substituted (cycloheptylmethyl)amines. This reaction is fundamental for creating precursors for drugs where the cycloheptyl group may influence properties such as lipophilicity and metabolic stability. Similarly, reaction with hydrazine (B178648) can produce (cycloheptylmethyl)hydrazine, a building block for synthesizing more complex heterocyclic systems used in drug discovery. While specific, named APIs directly synthesized from this compound are not broadly detailed in publicly accessible literature, its role as a precursor to these crucial amine building blocks is well-established. nih.gov
Table 1: Examples of Pharmaceutical Precursor Classes from this compound
| Precursor Class | Synthetic Method | Reagents | Significance |
|---|---|---|---|
| N-Alkyl/N-Aryl Cycloheptylmethylamines | Reductive Amination | Primary/Secondary Amines, Reducing Agent (e.g., NaBH₃CN) | Core structures for developing APIs targeting various receptors and enzymes. nih.govresearchgate.net |
Intermediacy in Natural Product Synthesis
The seven-membered carbocyclic ring is a structural feature present in a diverse range of natural products, many of which exhibit significant biological activity. Consequently, the synthesis of cycloheptane-containing building blocks is of great interest to synthetic chemists. While this compound represents a simple and direct source of the formyl-substituted cycloheptane (B1346806) core, its application in the total synthesis of complex natural products is not always the most common strategy. Many modern syntheses employ more sophisticated methods like [4+3] cycloadditions or ring-closing metathesis to construct the seven-membered ring with greater stereochemical control. researchgate.net
Despite this, the fundamental reactivity of this compound makes it relevant to synthetic strategies. For example, studies directed toward the synthesis of the immunosuppressant rapamycin (B549165) have explored the formation of key fragments where cycloheptane derivatives are involved. rsc.org Furthermore, the synthesis of heliannuols, a family of allelopathic natural products, involves the construction of a benzoxepane ring system, a seven-membered heterocyclic structure. researchgate.netrsc.orgresearchgate.net Although the reported total syntheses of heliannuols often achieve the seven-membered ring through intramolecular cyclizations rather than starting with a pre-formed cycloheptane ring like that in this compound, the importance of the cycloheptane motif underscores the value of such building blocks in developing synthetic strategies. rsc.orgrsc.org
Similarly, rocaglamides are a class of complex natural products with a cyclopenta[b]benzofuran core that have shown potent anti-cancer activity. nih.govnih.gov While their synthesis is highly complex, involving key steps like [3+2] cycloadditions, the structural analysis and development of synthetic routes rely on a deep understanding of the chemistry of carbocyclic systems. rsc.orgrsc.org
This compound in the Development of Fine Chemicals
The category of fine chemicals encompasses a wide range of pure, single substances produced in limited quantities for specialized applications, including fragrances, agrochemicals, and specialty polymers. This compound is a valuable starting material for producing a variety of these high-value compounds. researchgate.net
A well-documented application is its use in the synthesis of spirocyclic compounds. Specifically, this compound is a precursor in the preparation of spirocyclohexenones. In a procedure detailed in Organic Syntheses, this compound undergoes a Robinson annulation reaction with methyl vinyl ketone. This method avoids common side reactions like aldol (B89426) condensation of the aldehyde, providing the corresponding spiro[5.6]dodec-1-en-3-one in good yield. These spiroenones are useful intermediates themselves, notably in the synthesis of paracyclophanes.
Table 2: Synthesis of Spiroenone from this compound
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
|---|
Beyond this, derivatives of this compound are noted for their potential use as flavor and fragrance compounds, where the size and conformation of the seven-membered ring can contribute to unique olfactory properties. researchgate.netepo.org It also serves as a building block for agrochemicals, where the introduction of the cycloheptyl group can modulate the biological activity and physical properties of pesticides and herbicides. abcr.com
Advanced Research Applications of Cycloheptanecarbaldehyde
Applications in Materials Science and Engineering
While Cycloheptanecarbaldehyde is available as a research chemical for materials science applications, specific, published studies detailing its direct integration or significant impact in this field are not extensively documented in publicly available literature. sigmaaldrich.comambeed.com Materials science and engineering is a field dedicated to the interdisciplinary study of advanced materials, including polymers, semiconductors, and biomaterials, to advance knowledge and develop new technologies. nd.eduutdallas.edu The discovery of novel materials is increasingly driven by automation and computational methods to explore vast compositional spaces and accelerate development. arxiv.orgrsc.orgutk.edu
Integration into Polymeric MaterialsThere is limited specific information in the available research on the direct integration of this compound into polymeric materials. In principle, aldehydes can participate in various polymerization reactions or be used to modify existing polymers. Polymers are a versatile class of materials, and their properties can be tailored for a wide range of applications, from construction and packaging to advanced technologies like flexible electronics and biomedical devices.nih.govictp.itThe development of new polymeric materials often involves incorporating unique monomers or functional groups to achieve desired characteristics.ictp.itHowever, dedicated research demonstrating the use of this compound as a monomer or modifier to create polymers with specific, enhanced properties is not prominent in the reviewed sources.
Research in Chemical Biology and Olfactory Receptor Studies
In the realm of chemical biology, this compound holds potential as a tool for probing the sense of smell. The study of how volatile chemical compounds, or odorants, interact with olfactory receptors (ORs) is a key area of research for understanding the molecular basis of olfaction. plos.orgencyclopedia.pub
This compound as an Olfactory Ligand and ModulatorThe olfactory system can detect and discriminate a vast number of low-molecular-mass compounds.encyclopedia.pubAldehydes, as a chemical class, are known to be ligands for olfactory receptors.frontiersin.orgOlfactory receptors belong to the large family of G protein-coupled receptors (GPCRs) and are expressed in the olfactory epithelium.encyclopedia.pubfrontiersin.orgThe binding of a ligand, such as an aldehyde, to an OR initiates a signal transduction cascade.encyclopedia.pubnih.govThis process typically involves the activation of a G-protein (Gαolf), which in turn stimulates adenylate cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). This increase in cAMP opens ion channels, leading to neuron depolarization and the generation of an action potential that is sent to the brain.encyclopedia.pubmdpi.com
Endogenous metabolic processes, particularly lipid peroxidation, can generate various aldehydes like hexanal (B45976) and octanal, which act as ligands for ORs located in the respiratory tract. frontiersin.org Given its aldehyde functional group, this compound is a plausible candidate for investigation as an exogenous olfactory ligand. Research into ORs often involves screening libraries of structurally diverse odorants, including various aldehydes, to identify which compounds activate, or in some cases inhibit, specific receptors. plos.org The pattern of activation across different ORs is thought to encode the chemical identity of a particular smell. researchgate.net
Table 1: Key Steps in Olfactory Signal Transduction
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. Ligand Binding | An odorant molecule (ligand), such as an aldehyde, reversibly binds to an Olfactory Receptor (OR) on the surface of an olfactory receptor neuron. encyclopedia.pubnih.gov | Odorant, Olfactory Receptor (GPCR) |
| 2. G-Protein Activation | Ligand binding causes a conformational change in the OR, activating the associated G-protein, Gαolf. encyclopedia.pubmdpi.com | Gαolf, Gβγ complex |
| 3. Second Messenger Production | The activated Gαolf subunit stimulates the enzyme adenylate cyclase to convert ATP into cyclic adenosine monophosphate (cAMP). encyclopedia.pub | Adenylate cyclase, ATP, cAMP |
| 4. Ion Channel Gating | The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) cation channels. encyclopedia.pubfrontiersin.org | cAMP, CNG channels |
| 5. Depolarization & Signal | The influx of cations (Na⁺ and Ca²⁺) depolarizes the neuron, triggering an action potential that travels to the olfactory bulb in the brain. encyclopedia.pubmdpi.com | Na⁺, Ca²⁺ |
Investigations into Receptor-Ligand InteractionsUnderstanding the interaction between a ligand like this compound and an olfactory receptor is fundamental to deciphering the sense of smell.nih.govbruker.comThese interactions are dynamic and complex, and researchers use various methods to study them.dphg.deKey parameters that characterize these interactions include binding kinetics (the rates of association and dissociation) and binding affinity, which quantifies the strength of the bond.bruker.comfrontiersin.org
Modern research employs both in silico and in vitro techniques. Computational approaches, such as molecular dynamics simulations, can model how a ligand binds within the receptor's pocket and trace the interactions over time. dphg.de Experimental methods are used for validation and include:
Heterologous Expression Systems: Olfactory receptor genes can be expressed in host cells, such as Xenopus oocytes or human cell lines. These cells can then be exposed to potential ligands like this compound, and the cellular response (e.g., an electrical current) can be measured using techniques like two-electrode voltage-clamp electrophysiology. plos.org
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to measure receptor-ligand binding kinetics in real-time by labeling both the receptor and ligand with fluorophores. frontiersin.org
Surface Plasmon Resonance (SPR): SPR is another method to obtain kinetic information by detecting changes in mass on a sensor chip as ligands bind to immobilized receptors. frontiersin.org
These investigations help to build a comprehensive picture of how subtle changes in a ligand's structure can affect its binding mode and the resulting physiological response. dphg.deelifesciences.org
Table 2: Investigational Parameters for Receptor-Ligand Interactions
| Parameter | Description | Common Measurement Technique(s) |
|---|---|---|
| Binding Affinity (K) | Quantifies the strength of the interaction between the ligand and the receptor. frontiersin.org | Surface Plasmon Resonance (SPR), Fluorescence-based assays |
| Kinetic On-Rate (k_on) | Describes the velocity of the formation of the receptor-ligand complex. frontiersin.org | Surface Plasmon Resonance (SPR) |
| Kinetic Off-Rate (k_off) | Describes the velocity of the dissociation of the receptor-ligand complex. frontiersin.org | Surface Plasmon Resonance (SPR) |
| Receptor Activation | Measures the functional response of the cell upon ligand binding (e.g., ion flow, second messenger production). plos.org | Two-electrode voltage clamp, Calcium imaging |
| Agonist/Antagonist Activity | Determines whether a ligand activates the receptor (agonist) or blocks its activation by other ligands (antagonist). plos.org | Competitive binding assays, Functional cellular assays |
Future Directions and Emerging Research Avenues for Cycloheptanecarbaldehyde
Integration with Flow Chemistry and Continuous Processing
The synthesis of Cycloheptanecarbaldehyde and its derivatives is a prime candidate for the application of flow chemistry and continuous processing technologies. These approaches offer significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. europa.euvapourtec.com Flow chemistry involves running chemical reactions in a continuously flowing stream, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. vapourtec.com This level of control is particularly beneficial for managing exothermic reactions and handling unstable intermediates, which can be challenging in large-scale batch reactors. europa.eu
Continuous manufacturing, an integrated process involving a series of unit operations, can streamline the production of this compound from its precursors. rsc.orggmp-compliance.org For instance, a patented process for producing Cycloheptene (B1346976)—a direct precursor to this compound—utilizes a ring-closing metathesis reaction that is preferably carried out as a continuous reactive distillation. google.com This seamlessly integrates the chemical reaction with product separation, improving efficiency. Such a continuous process could be extended to include the subsequent conversion of Cycloheptene to this compound, creating a fully integrated and automated synthesis platform. researchgate.netnoelresearchgroup.com The move from discrete batch modes to a continuous flow of material can significantly reduce equipment footprint, minimize waste, and lower capital and operational costs, especially at larger production scales. biopharmservices.comeuropeanpharmaceuticalreview.com
The potential benefits of applying flow chemistry to this compound synthesis are summarized in the conceptual data table below.
| Parameter | Conventional Batch Processing | Flow Chemistry / Continuous Processing | Potential Advantage for this compound Synthesis |
|---|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, due to high surface-area-to-volume ratio of microreactors vapourtec.com | Improved safety and selectivity in exothermic reactions like oxidation or hydroformylation. |
| Mass Transfer | Often limited by mixing efficiency | High, due to small channel dimensions and efficient mixing vapourtec.com | Enhanced reaction rates and yields, especially in multiphasic reactions (e.g., gas-liquid). noelresearchgroup.com |
| Scalability | Complex, often requires re-optimization | Simpler, achieved by running the process for a longer duration ("scaling out") | Facilitates seamless transition from laboratory-scale synthesis to industrial production. rsc.org |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reactor volumes and superior temperature control europa.eu | Safer handling of reactive intermediates and reagents. |
| Process Integration | Sequential, with isolation of intermediates | Telescoped reactions in a single, uninterrupted sequence vapourtec.com | Potential for a fully automated, multi-step synthesis from basic starting materials to final product. rsc.org |
Machine Learning and Artificial Intelligence in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery and optimizing synthetic processes. researchgate.net These data-driven tools can be applied to this compound research to predict reaction outcomes, design novel synthetic routes, and optimize reaction conditions with high efficiency. beilstein-journals.org ML models, particularly neural networks and transformer-based architectures, can be trained on vast datasets of chemical reactions to recognize patterns and predict the products of unseen reactions. chemrxiv.orgnih.gov
For this compound, AI could be employed in several key areas. Computer-aided synthesis planning (CASP) tools, powered by ML, can propose diverse and efficient retrosynthetic pathways for the molecule and its derivatives. beilstein-journals.orgacs.org These tools can analyze millions of known reactions to suggest novel and potentially more sustainable routes that a human chemist might overlook. researchgate.net Furthermore, ML models can predict the optimal reaction conditions—such as solvent, catalyst, temperature, and reagents—to maximize the yield and selectivity of a specific transformation involving this compound. beilstein-journals.org This is often achieved through Bayesian optimization or other algorithms that iteratively suggest experiments to perform, rapidly converging on the best conditions and reducing the need for extensive trial-and-error experimentation. beilstein-journals.org
A significant challenge in applying ML to chemistry is the "black-box" nature of some models. chemrxiv.org However, new frameworks are being developed to interpret these models, providing insights into why a certain prediction was made by attributing the outcome to specific parts of the reactant molecules or to similar reactions in the training data. chemrxiv.orgnih.gov This interpretability is crucial for building trust and uncovering new chemical principles.
The following table illustrates how a machine learning model could be conceptualized for optimizing a key reaction in this compound synthesis.
| Model Component | Description | Example Application for this compound |
|---|---|---|
| Input Data | Features that describe the reaction. | Reactants (e.g., Cycloheptene, Syngas), Catalyst (e.g., Rhodium complex), Ligand, Solvent, Temperature, Pressure. |
| Machine Learning Algorithm | The predictive model used for analysis. | Gradient Boosting, Random Forest, or a Neural Network trained on reaction databases. nih.gov |
| Output Prediction | The target variable(s) to be optimized. | Product Yield (%), Selectivity (e.g., ratio of this compound to other isomers), Reaction Rate. beilstein-journals.org |
| Optimization Goal | The desired outcome of the predictive modeling. | To identify the combination of catalyst, ligand, and process conditions that maximizes the yield of this compound while minimizing byproducts. |
| Validation | Confirming the model's predictions. | The model's proposed optimal conditions are tested in a laboratory setting, and the results are fed back into the model to refine its predictions. researchgate.net |
Exploration of Novel Reactivity and Unprecedented Transformations
While the fundamental reactivity of the aldehyde group in this compound is well-understood, there remains significant scope for discovering novel transformations and applications. Research into its reactivity could uncover new synthetic methodologies and lead to the creation of unique molecular architectures. For example, one report notes that on standing, this compound can form a trimer, an observation that warrants further investigation to understand the structure and mechanism of this oligomerization. acs.org The controlled synthesis of such oligomers or polymers could lead to new materials with interesting properties.
The compound also serves as a versatile building block for more complex molecules. It is a known precursor for Cycloheptene derivatives such as Cycloheptanecarboxylic acid, Cycloheptylamine (B1194755), and Cycloheptanone (B156872), which are important intermediates for active pharmaceutical ingredients. google.com Research could focus on developing novel, one-pot transformations from this compound to these valuable derivatives. Furthermore, its use has been documented in studies of olfactory receptors, where it and its derivatives can act as activators or antagonists, suggesting its potential in the synthesis of new fragrance compounds or chemical probes for biological systems. nih.govrupress.orggoogle.com
Future research could also explore currently unprecedented reactions for this molecule, such as:
C-H Activation: Direct functionalization of the C-H bonds on the cycloheptane (B1346806) ring, while preserving the aldehyde group, would be a powerful strategy for creating complex derivatives. This would allow for the late-stage modification of the carbocyclic scaffold.
Novel Cycloadditions: Using the aldehyde as a handle, Diels-Alder or other cycloaddition reactions could be explored to construct polycyclic systems containing the seven-membered ring.
Photoredox Catalysis: Light-mediated reactions could unlock new reactivity pathways that are inaccessible under thermal conditions, such as novel radical-based transformations.
Asymmetric Catalysis: Developing new chiral catalysts for reactions involving the aldehyde group could provide enantiomerically pure derivatives for applications in pharmaceuticals and materials science.
The discovery of unusual reactivity, such as its role in the formation of a cis-diol under certain conditions, highlights that our understanding of this molecule's chemical behavior is far from complete. researchgate.net
Q & A
Q. What are the established methods for synthesizing cycloheptanecarbaldehyde in laboratory settings?
this compound is typically synthesized via oxidation of cycloheptylmethanol. A common approach involves using Dess-Martin periodane (DMP) in dichloromethane at 10°C, yielding ~62.5% after 3 hours . Alternative oxidants like pyridinium chlorochromate (PCC) at ambient temperature achieve lower yields (~89% in 1 hour) but may introduce side products . Researchers should optimize solvent choice and temperature to minimize byproducts. Comparative analysis of reaction conditions (e.g., Table 3 in Science of Synthesis for analogous cyclohexenecarbaldehydes) can guide protocol adaptation .
Q. How should researchers characterize this compound to confirm structural integrity?
Key characterization techniques include:
- NMR Spectroscopy : Analyze and NMR peaks for aldehyde proton (δ ~9.5–10 ppm) and cycloheptane ring protons (δ 1.2–2.0 ppm).
- IR Spectroscopy : Confirm C=O stretch (~1720 cm) and aldehyde C-H stretch (~2720 cm).
- Mass Spectrometry : Verify molecular ion peak at m/z 126.1 (CHO). Cross-referencing with NIST Chemistry WebBook data ensures accuracy .
Q. What safety protocols are critical when handling this compound?
this compound shares flammability hazards with its precursor cycloheptane (flash point: -11°C) . Researchers must:
- Use fume hoods for volatile reactions.
- Avoid ignition sources and static discharge.
- Wear flame-resistant lab coats and chemical-resistant gloves (e.g., nitrile). First-aid measures for inhalation include immediate fresh air exposure and medical consultation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported spectroscopic data for this compound across studies?
Contradictions in NMR or IR data often stem from solvent effects, impurities, or instrument calibration. To resolve these:
- Reproduce experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) .
- Cross-validate with primary sources like NIST or peer-reviewed synthesis protocols .
- Perform systematic reviews to aggregate and critically appraise existing data, following Cochrane guidelines for bias minimization .
Q. What strategies optimize reaction yields for this compound derivatives?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DCM) enhance aldehyde stability.
- Catalyst tuning : Transition metal catalysts (e.g., Pd/C) may reduce side reactions during functionalization.
- Temperature control : Lower temperatures (e.g., 10°C) suppress decomposition, as demonstrated in DMP-mediated oxidations . Statistical tools like Design of Experiments (DoE) can model parameter interactions .
Q. How do steric effects in the cycloheptane ring influence the reactivity of this compound?
The seven-membered ring introduces unique steric constraints compared to smaller cycloalkanes. Computational studies (e.g., DFT calculations) can map transition states to predict regioselectivity in nucleophilic additions. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling may clarify mechanistic pathways .
Q. What methodologies ensure reproducibility in this compound-based catalytic studies?
- Detailed reporting : Include exact molar ratios, solvent purity, and catalyst activation steps .
- Open data practices : Share raw spectral data and chromatograms in supplementary materials .
- Peer protocol review : Collaborate with independent labs to verify reproducibility, as outlined in the Standards for Reporting Qualitative Research .
Data Analysis & Contradiction Management
Q. How should researchers analyze conflicting data on this compound’s stability under acidic conditions?
- Controlled replication : Repeat degradation studies using standardized pH buffers and HPLC monitoring .
- Meta-analysis : Compare degradation rates across studies (e.g., Arrhenius plots for temperature-dependent decay) .
- Advanced analytics : Use GC-MS to identify decomposition products (e.g., heptanoic acid) and propose degradation pathways .
Q. What statistical approaches are recommended for interpreting this compound bioactivity data?
For bioactivity assays (e.g., antimicrobial testing):
- Apply multivariate analysis (e.g., PCA) to distinguish compound-specific effects from noise.
- Use dose-response curves with nonlinear regression to calculate IC values.
- Address outliers via Grubbs’ test or robust statistical packages .
Experimental Design & Innovation
Q. How can researchers design novel this compound analogs with enhanced properties?
- Scaffold modification : Introduce substituents (e.g., halogens, hydroxyl groups) at strategic positions to alter electronic or steric profiles.
- High-throughput screening : Employ automated synthesis platforms to rapidly generate and test derivatives .
- Structure-activity relationship (SAR) studies : Correlate substituent effects with functional outcomes (e.g., solubility, binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
